Target Selectivity: APN Inhibition vs. HDAC1/2 Inactivity Quantifies Functional Specificity
This compound exhibits potent inhibition of aminopeptidase N (APN) with IC50 = 30 nM in porcine kidney microsomes [1]. In a parallel assay against histone deacetylases HDAC1 and HDAC2 using human HeLa cell nuclear extract, the same compound showed negligible activity with IC50 > 100,000 nM [2]. This yields a selectivity index exceeding 3,300-fold for APN over HDAC1/2.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | APN IC50 = 30 nM |
| Comparator Or Baseline | HDAC1/2 IC50 > 100,000 nM |
| Quantified Difference | >3,300-fold selectivity |
| Conditions | APN assay: porcine kidney microsomes, 5 min preincubation, L-leu-p-nitroanilide substrate, 30 min incubation, plate reader. HDAC assay: human HeLa cell nuclear extract, 5 min preincubation, Boc-Lys(acetyl)-AMC substrate, 30 min incubation. |
Why This Matters
This selectivity profile allows researchers to probe APN-dependent pathways without confounding HDAC inhibition, making it a cleaner chemical biology tool than broader-spectrum metalloenzyme inhibitors.
- [1] BindingDB. BDBM50144931 (CHEMBL3764432). APN IC50 = 30 nM in porcine kidney microsomes. Assay ID: 50047030. View Source
- [2] BindingDB. BDBM50144931 (CHEMBL3764432). HDAC1/2 IC50 > 100,000 nM in human HeLa cell nuclear extract. Assay ID: 50047030. View Source
